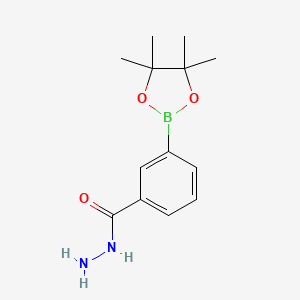
3-(2,4-Dibromofenoxi)azetidina
Descripción general
Descripción
3-(2,4-Dibromophenoxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 2,4-dibromophenoxy group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties to these compounds.
Aplicaciones Científicas De Investigación
3-(2,4-Dibromophenoxy)azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
Mode of Action
It is known that azetidines, the class of compounds to which 3-(2,4-Dibromophenoxy)azetidine belongs, can be used to synthesize functionalized polyamines through anionic and cationic ring-opening polymerization . .
Biochemical Pathways
Azetidines have been used in the synthesis of polyamines, which are involved in various biochemical pathways . .
Pharmacokinetics
Studies have shown that the incorporation of azetidines into pharmaceutically relevant scaffolds can result in improved pharmacokinetic properties . .
Análisis Bioquímico
Biochemical Properties
3-(2,4-Dibromophenoxy)azetidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s unique structure allows it to form stable complexes with specific enzymes, potentially inhibiting or activating their functions. For instance, 3-(2,4-Dibromophenoxy)azetidine has been shown to interact with cytochrome P450 enzymes, leading to altered metabolic pathways . Additionally, it can bind to certain proteins, affecting their conformation and activity, which may have implications for cellular signaling and metabolic processes.
Cellular Effects
The effects of 3-(2,4-Dibromophenoxy)azetidine on various types of cells and cellular processes are significant. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(2,4-Dibromophenoxy)azetidine has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation . Furthermore, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.
Molecular Mechanism
The molecular mechanism of action of 3-(2,4-Dibromophenoxy)azetidine involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, inhibiting or activating their catalytic activities. For instance, 3-(2,4-Dibromophenoxy)azetidine has been found to inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways . Additionally, it can interact with transcription factors, resulting in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2,4-Dibromophenoxy)azetidine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-(2,4-Dibromophenoxy)azetidine remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of 3-(2,4-Dibromophenoxy)azetidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, 3-(2,4-Dibromophenoxy)azetidine can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental and therapeutic applications.
Metabolic Pathways
3-(2,4-Dibromophenoxy)azetidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to affect the activity of cytochrome P450 enzymes, leading to changes in the metabolism of endogenous and exogenous compounds . Additionally, 3-(2,4-Dibromophenoxy)azetidine can influence the levels of key metabolites, impacting cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of 3-(2,4-Dibromophenoxy)azetidine within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . Once inside the cells, 3-(2,4-Dibromophenoxy)azetidine may localize to particular cellular compartments, influencing its accumulation and activity. Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 3-(2,4-Dibromophenoxy)azetidine plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 3-(2,4-Dibromophenoxy)azetidine has been observed to localize to the mitochondria, where it can affect mitochondrial function and energy production. The precise localization of the compound is crucial for understanding its biochemical effects and optimizing its use in research and therapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dibromophenoxy)azetidine typically involves the reaction of 2,4-dibromophenol with azetidine under specific conditions. One common method is the nucleophilic substitution reaction, where 2,4-dibromophenol reacts with azetidine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 3-(2,4-Dibromophenoxy)azetidine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-Dibromophenoxy)azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the 2,4-dibromophenoxy group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the azetidine ring can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide at moderate to high temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyano, or alkoxy derivatives of 3-(2,4-Dibromophenoxy)azetidine.
Oxidation Reactions: Oxidized products such as phenols or quinones.
Reduction Reactions: Reduced products such as primary or secondary amines.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: The parent compound of 3-(2,4-Dibromophenoxy)azetidine, characterized by a four-membered nitrogen-containing ring.
2,4-Dibromophenol: A precursor in the synthesis of 3-(2,4-Dibromophenoxy)azetidine, containing two bromine atoms on a phenol ring.
3-Phenoxyazetidine: A similar compound where the 2,4-dibromophenoxy group is replaced with a phenoxy group.
Uniqueness
3-(2,4-Dibromophenoxy)azetidine is unique due to the presence of the 2,4-dibromophenoxy group, which imparts distinct chemical and biological properties. The bromine atoms enhance the compound’s reactivity and potential for further functionalization, making it a valuable intermediate in synthetic chemistry and a promising candidate for various applications in research and industry.
Propiedades
IUPAC Name |
3-(2,4-dibromophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7/h1-3,7,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVDOMWGHVFNMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101304161 | |
| Record name | 3-(2,4-Dibromophenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101304161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219960-98-1 | |
| Record name | 3-(2,4-Dibromophenoxy)azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219960-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,4-Dibromophenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101304161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-{4-[(3,4-Difluorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B1394569.png)

![(4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B1394572.png)


![1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde](/img/structure/B1394575.png)


![Tert-butyl 9-(aminomethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1394579.png)

